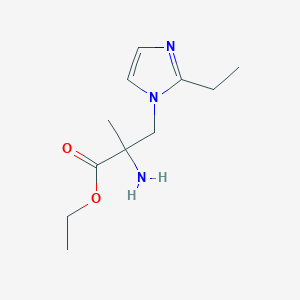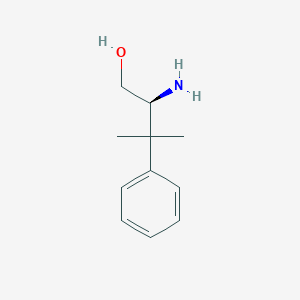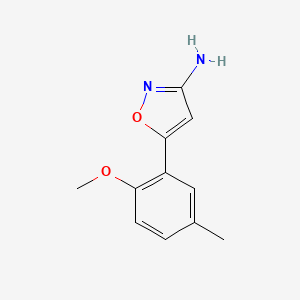
(R)-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the second position and an aminoethyl group at the fourth position of the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride typically involves the bromination of 4-(1-amino)-ethylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the second position of the pyridine ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods: In an industrial setting, the production of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride may involve a multi-step process starting from commercially available pyridine derivatives. The process includes steps such as nitration, reduction, and bromination, followed by purification through crystallization or chromatography to obtain the final product in high purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed:
- Pyridine N-oxides from oxidation.
- Amine derivatives from reduction.
- Various substituted pyridine derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(Pyridin-2-yl)amides: These compounds share the pyridine core structure and exhibit similar chemical reactivity.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and are used in similar synthetic applications.
Uniqueness: ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable complexes with biological targets makes it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C8H12N2 |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(1R)-1-(2-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
WALYOUZSNROLAP-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=NC=CC(=C1)[C@@H](C)N |
Kanonische SMILES |
CC1=NC=CC(=C1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)



![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)






![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)


